molecular formula C11H14BrNO4S B8148378 Methyl 4-bromo-5-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate

Methyl 4-bromo-5-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate

Cat. No. B8148378
M. Wt: 336.20 g/mol
InChI Key: IEFIFNYICWMPIV-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C11H14BrNO4S and its molecular weight is 336.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-bromo-5-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-5-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Building Blocks for Amino Acids and Peptidomimetics : Compounds like Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a structurally similar compound, serve as versatile building blocks in the synthesis of cyclopropyl-containing amino acids. These are useful for developing geometrically constrained bicyclic peptidomimetics (Limbach, Lygin, Es-Sayed, & Meijere, 2009).

  • Synthesis of Tertiary Amines : The selective bromination of similar compounds leads to the formation of tertiary amines, important intermediates in organic synthesis and pharmaceutical chemistry (Pevzner, 2003).

  • Precursors for Amino Acid Derivatives : Compounds like (4R)-4-[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, which are related to the queried compound, are used in hydrogenation processes to produce important amino acid derivatives (Nevalainen & Koskinen, 2001).

  • Novel Heterocyclic Compounds : Derivatives like Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl)-1,3-selenazole-5-carboxylate represent novel 1,3-selenazoles with potential applications in heterocyclic chemistry (Dzedulionytė et al., 2021).

  • Spectrometry in Organic Chemistry : Similar thiophene derivatives are studied for their electron impact and chemical ionization properties, providing insights into the fragmentation pathways of such compounds (Klyba et al., 2019).

  • Synthesis of Pharmaceutical Compounds : Analogous compounds are used in the synthesis of pharmaceutically active molecules, such as CCR5 antagonists (Ikemoto et al., 2005).

  • Organic Synthesis and Stereochemistry : The one-pot enamide cyclization method is employed for the enantioselective synthesis of related compounds, showcasing the importance of stereochemistry in organic synthesis (Magata et al., 2017).

  • Fluorescent Dipoles in Material Science : Thiophene derivatives, with mesomeric betaines structures, exhibit potential as fluorescent dipoles, useful in material science applications (Smeyanov et al., 2017).

  • Chemical Reactions and Synthesis : Studies on the bromination reactions of related thiophene compounds highlight the intricacies of reaction conditions in organic synthesis (Chadwick et al., 1973).

  • Hydroformylation in Organic Chemistry : Related compounds undergo hydroformylation to produce stereoselective products, crucial in the synthesis of chiral amino acid derivatives (Kollár & Sándor, 1993).

properties

IUPAC Name

methyl 4-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c1-11(2,3)17-10(15)13-8-6(12)5-7(18-8)9(14)16-4/h5H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFIFNYICWMPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(S1)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-5-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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